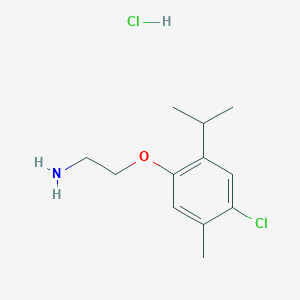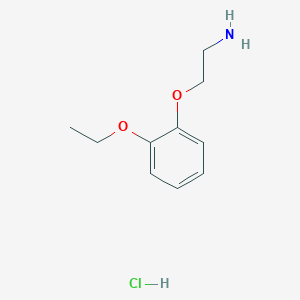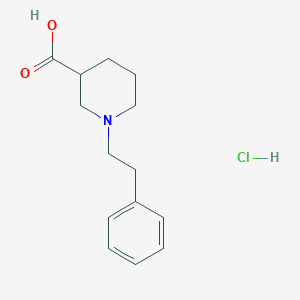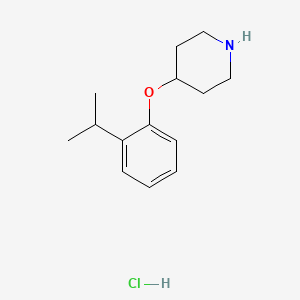
6-Formyluracil monohydrate
Overview
Description
6-Formyluracil monohydrate, also known as uracil-6-carboxaldehyde monohydrate, is an organic compound with the chemical formula C5H4N2O3·H2O. It is a derivative of uracil, a pyrimidine nucleobase found in RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-formyluracil monohydrate typically involves the oxidation of 6-methyluracil. One common method includes the use of selenium dioxide as an oxidizing agent in the presence of acetic acid. The reaction proceeds under mild conditions, resulting in the formation of 6-formyluracil, which is then hydrated to yield the monohydrate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Formyluracil monohydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form uracil-6-carboxylic acid.
Reduction: Reduction reactions can convert it back to 6-methyluracil.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Uracil-6-carboxylic acid.
Reduction: 6-Methyluracil.
Substitution: Depending on the nucleophile, various substituted uracil derivatives.
Scientific Research Applications
6-Formyluracil monohydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying nucleic acid modifications and interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: It is used in the production of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 6-formyluracil monohydrate involves its interaction with nucleic acids. It can form covalent bonds with DNA and RNA, leading to modifications that affect their function. These interactions are mediated by the formyl group, which can react with nucleophilic sites on the nucleic acid molecules. This property makes it useful for studying epigenetic modifications and DNA repair mechanisms .
Comparison with Similar Compounds
5-Formyluracil: Another formylated uracil derivative, but with the formyl group at the 5-position.
6-Methyluracil: The precursor to 6-formyluracil, with a methyl group instead of a formyl group.
Uracil-6-carboxylic acid: The oxidized form of 6-formyluracil.
Uniqueness: 6-Formyluracil monohydrate is unique due to its specific formylation at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable for studying specific nucleic acid interactions and for use in targeted chemical synthesis .
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carbaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSRLRNGSZKHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Pentafluorophenoxy)propyl]amine hydrochloride](/img/structure/B3078457.png)


![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3078475.png)


![N-[2-(2-Methoxy-4-methylphenoxy)ethyl]-N-methylamine hydrochloride](/img/structure/B3078495.png)

![tert-Butyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-yloxy)propylcarbamate](/img/structure/B3078506.png)


![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/structure/B3078533.png)
